molecular formula C2H5NaO4S B564601 Sodium Ethyl-d5 Sulfate CAS No. 1329611-05-3

Sodium Ethyl-d5 Sulfate

Cat. No.: B564601
CAS No.: 1329611-05-3
M. Wt: 153.138
InChI Key: RRLOOYQHUHGIRJ-LUIAAVAXSA-M
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Description

Sodium Ethyl-d5 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C2D5NaO4S. This compound is often used as an internal standard in various analytical techniques, including liquid chromatography and mass spectrometry, due to its unique isotopic labeling .

Mechanism of Action

Target of Action

Sodium Ethyl-d5 Sulfate is a labeled metabolite of ethanol in humans . It is primarily used as a biomarker for acute alcohol consumption . The primary targets of this compound are the enzymes and biochemical pathways involved in ethanol metabolism .

Mode of Action

Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . This compound may be involved in similar biochemical reactions.

Biochemical Pathways

This compound is involved in the metabolic pathways of ethanol . Ethanol metabolism occurs primarily in the liver, where it is converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase . These reactions also produce NADH, which can affect the redox state of liver cells and contribute to the toxic effects of alcohol .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine, breath, and sweat .

Result of Action

These can include changes in cell membrane fluidity, alterations in various signaling pathways, and toxic effects on the liver .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the acidity of the environment can affect the formation of organosulfates . Temperature can also influence the formation of secondary organic aerosols, which can affect human health and climate change prediction . Furthermore, the presence of other substances, such as other alcohol metabolites, can potentially interact with this compound and affect its action .

Biochemical Analysis

Biochemical Properties

Sodium Ethyl-d5 Sulfate interacts with various enzymes and proteins in the body. It is a metabolite of ethanol, indicating that it is involved in the metabolic pathways of ethanol

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. As a metabolite of ethanol, it may influence cell function indirectly through the effects of alcohol on the body. Alcohol can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of ethanol, it may exert its effects at the molecular level through the metabolic pathways of alcohol This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of ethanol It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Ethyl-d5 Sulfate can be synthesized through the reaction of Sodium hydroxide (NaOD) with Ethyl-d5 Sulfate. The process involves mixing a solution of Sodium formate and Sodium hydroxide, followed by the addition of Ethyl-d5 Sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium Ethyl-d5 Sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other nucleophilic species.

    Hydrolysis Reactions: These reactions can occur in the presence of strong acids or bases, leading to the breakdown of the sulfate ester bond.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Sodium Ethyl-d5 Sulfate is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium allows for precise differentiation and quantification, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

sodium;1,1,2,2,2-pentadeuterioethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLOOYQHUHGIRJ-LUIAAVAXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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